molecular formula C15H8BrClFN B1374927 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline CAS No. 867164-98-5

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

Cat. No. B1374927
M. Wt: 336.58 g/mol
InChI Key: YMEXONZAFHUNBH-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H8BrClFN and a molecular weight of 336.59 . It is a quinoline derivative, which is a class of compounds that contain a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline can be achieved from 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one . There are several synthetic routes available for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is represented by the SMILES notation C1=CC=C (C=C1)C2=NC3=C (C=CC (=C3F)Cl)C (=C2)Br . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline include its molecular formula (C15H8BrClFN), molecular weight (336.59), and its structure . Other properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

  • Functional Fluorophores for Bio-imaging

  • Carbonic Anhydrase Inhibitors

  • Microwave-Assisted Synthesis

  • Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine ([18F]FBPA)

  • Therapeutic Potential of Quinoline Derivatives

  • Microwave-Assisted Synthesis

  • Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine ([18F]FBPA)

  • Therapeutic Potential of Quinoline Derivatives

  • Microwave-Assisted Synthesis

properties

IUPAC Name

4-bromo-7-chloro-8-fluoro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClFN/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXONZAFHUNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727499
Record name 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

CAS RN

867164-98-5
Record name 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (19 g, 0.066 mole), 7-chloro-8-fluoro-2-phenyl-1H-quinolin-4-one (6.2 g, 0.022 mole) and acetonitrile (40 mL) were combined in a 150 mL pressure bottle with a magnetic stir bar. The flask was heated at 100° C. and stirred overnight. Heat was removed, and an ice-water bath was installed. After 10 minutes, the bottle was opened, and water (60 mL) was added to the cooled stirring reaction. The quenching was exothermic to ca. 50° C. After stirring 10 minutes, a nice, filterable solid had formed, however, the reaction was extracted with 100 mL, then 3×50 mL methylene chloride. The extracts were combined, washed with saturated sodium bicarbonate solution (100 mL), and suction filtered through a small pad of silica gel, rinsing with methylene chloride. The filtrate was concentrated in vacuo, and put under high vacuum at 45° C. for 1 h to afford the crude product, which was recrystallized from 100 mL of ethanol, suction filtered to collect, and washed with ethanol. The purified product was vacuum oven dried for 1 h at 45° C. to afford the title compound as a white solid. A second crop was taken. The mother liquor was concentrated then chromatographed on silica gel with hexanes/methylene chloride 1:1 and combined with the second crop to afford additional material; 1H NMR (CDCl3, 400 MHz) δ 7.49-7.55 (m, 4H), 7.87-7.90 (dd, 1H, J=1.7 Hz & J=8.9 Hz), 8.15-8.18 (dd, 2H, J=1.5 Hz & J=7.9 Hz), 8.21 (s, 1H); HPLC tR=4.15 min (OpenLynx, nonpolar—5 min).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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